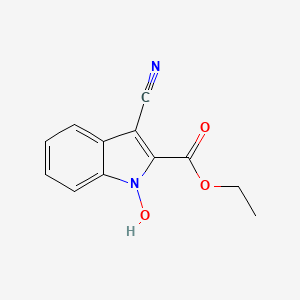
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethyl ester group attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings The process starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often required.
化学反应分析
Types of Reactions
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the cyano and hydroxy groups may enhance its binding affinity to certain biological targets, leading to its observed biological effects.
相似化合物的比较
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
Indole-2-carboxylic acid: Lacks the cyano and hydroxy groups, leading to different chemical reactivity and biological properties.
Ethyl indole-3-carboxylate: Similar ester group but different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.
生物活性
Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the alkylation of indole derivatives. The compound features a cyano group, a hydroxyl group, and an ethyl ester functional group, which contribute to its reactivity and biological activity.
Key Synthetic Pathways
- Alkylation Reactions : The synthesis often involves alkylation of methyl 3-hydroxyindole-2-carboxylate using functionalized halides under specific conditions to yield the desired cyanoester .
- Multi-component Reactions : Recent advancements have utilized multi-component reactions to enhance yield and efficiency in synthesizing indole derivatives .
Biological Activity
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast cancer) | 12.5 | |
| Similar Indole Derivative | HeLa (Cervical cancer) | 8.0 | |
| Similar Indole Derivative | A549 (Lung cancer) | 10.5 |
The anticancer activity is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Studies indicate that this compound can cause G1 phase arrest in certain cancer cell lines, thereby inhibiting further cell division .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
| Study | Inflammatory Model | Result |
|---|---|---|
| In vitro study on macrophages | LPS-induced inflammation | Reduced TNF-alpha levels by 40% at 10 µM |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation .
- Anti-inflammatory Mechanism Exploration : Another research effort explored the anti-inflammatory mechanism of this compound using an animal model of arthritis. Results indicated a marked decrease in joint swelling and pain, suggesting potential for therapeutic use in inflammatory diseases .
属性
CAS 编号 |
37914-48-0 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
ethyl 3-cyano-1-hydroxyindole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3 |
InChI 键 |
FQEGTISMQIGOBP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















